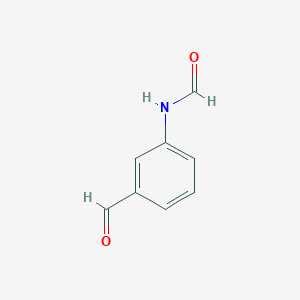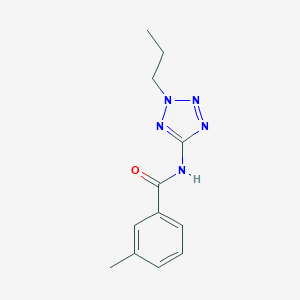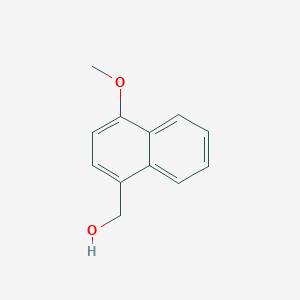![molecular formula C15H18N2O3 B186923 2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- CAS No. 89229-80-1](/img/structure/B186923.png)
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino-] is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPAA and is a yellow crystalline powder. It is a nitro compound that has a phenylmethylamino group attached to the cyclohexenone ring. DMNPAA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of DMNPAA is not fully understood. However, it is believed that DMNPAA acts as an electron acceptor, which can lead to the formation of free radicals. Free radicals can cause oxidative damage to cells and tissues, which can lead to various diseases. DMNPAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical And Physiological Effects
DMNPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNPAA can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. DMNPAA has also been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In vivo studies have shown that DMNPAA can improve memory and learning in animal models. DMNPAA has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
DMNPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DMNPAA has been extensively studied, and its mechanism of action and physiological effects are well understood. DMNPAA can be used as a reagent in various organic chemistry reactions and as a fluorescent probe for the detection of proteins and nucleic acids. However, there are also some limitations to using DMNPAA in lab experiments. DMNPAA is a nitro compound, which can be explosive and hazardous. DMNPAA can also be toxic to cells and tissues at high concentrations.
Future Directions
There are several future directions for the study of DMNPAA. One direction is to study the potential use of DMNPAA as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMNPAA in more detail to better understand its biochemical and physiological effects. Additionally, DMNPAA can be modified to create new compounds with potentially improved properties and applications. Finally, more research is needed to understand the potential toxic effects of DMNPAA on cells and tissues and to develop safety guidelines for its use in lab experiments.
Synthesis Methods
DMNPAA can be synthesized using various methods. One of the most commonly used methods is the reaction of 5,5-dimethyl-3-(phenylmethyl)-2-cyclohexen-1-one with nitric acid and sulfuric acid. The reaction yields DMNPAA as a yellow crystalline powder. Other methods include the reaction of 5,5-dimethyl-2-cyclohexen-1-one with phenylmethylamine and nitrosonium tetrafluoroborate, and the reaction of 5,5-dimethyl-2-cyclohexen-1-one with nitric acid and phenylmethylamine.
Scientific Research Applications
DMNPAA has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. DMNPAA has been used as a reagent in organic chemistry reactions, such as the synthesis of pyridine derivatives. In biochemistry, DMNPAA has been used to study the mechanism of action of enzymes and proteins. DMNPAA has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, DMNPAA has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
89229-80-1 |
|---|---|
Product Name |
2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]- |
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(benzylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)8-12(14(17(19)20)13(18)9-15)16-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3 |
InChI Key |
NMUNUXWEETXHMX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



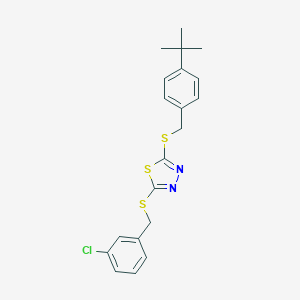
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

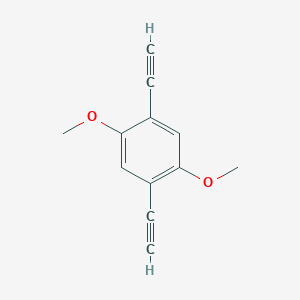
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
